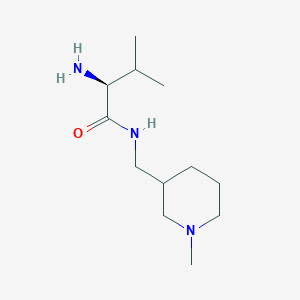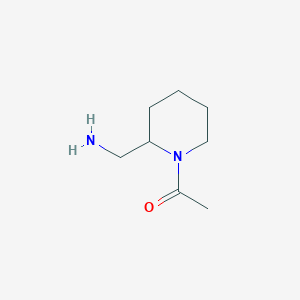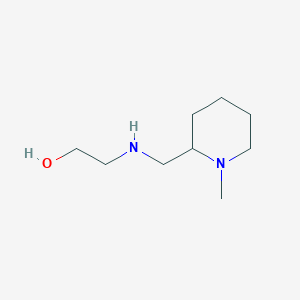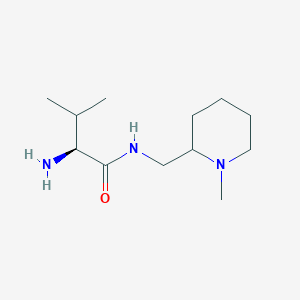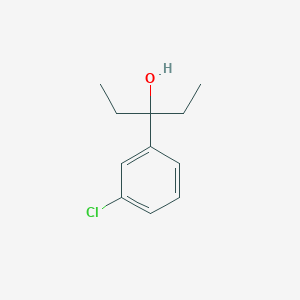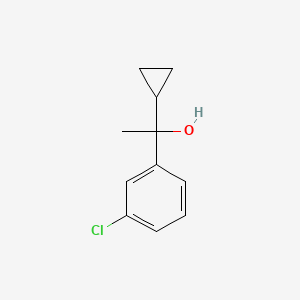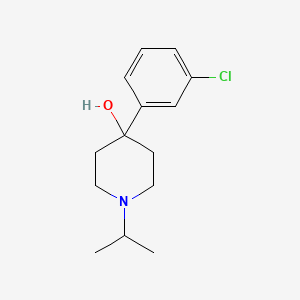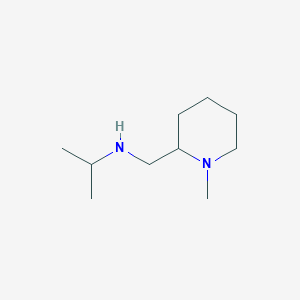
Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine is an organic compound that belongs to the class of amines It features a piperidine ring substituted with an isopropyl group and a methyl group, making it a versatile molecule in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Substitution Reactions: The introduction of the isopropyl group and the methyl group can be achieved through alkylation reactions. For instance, the piperidine ring can be reacted with isopropyl halides and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Reductive Amination: The final step often involves reductive amination, where the intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their respective reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.
Major Products:
Oxidation: Ketones, oxides.
Reduction: Reduced amines, alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in the development of new compounds.
Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its amine group is a common functional group in many pharmaceuticals, contributing to its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Methylpiperidine: Similar structure but lacks the isopropyl group.
Isopropylamine: Contains the isopropyl group but lacks the piperidine ring.
N-Isopropyl-N-methylamine: Similar functional groups but different ring structure.
Uniqueness: Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine is unique due to the combination of the piperidine ring with both isopropyl and methyl groups. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(1-methylpiperidin-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)11-8-10-6-4-5-7-12(10)3/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISIIKXAXIUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCCN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine](/img/structure/B7861276.png)
![2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol](/img/structure/B7861284.png)
![[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7861291.png)
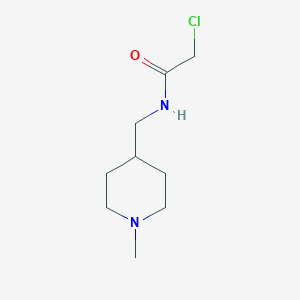
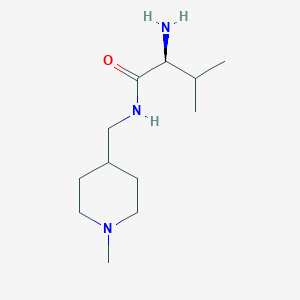
![2-[(1-Methyl-piperidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7861323.png)
![[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7861331.png)
